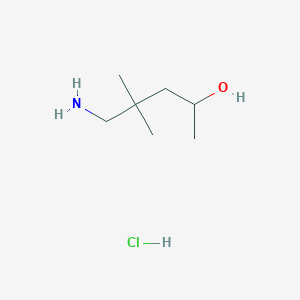

5-Amino-4,4-dimethylpentan-2-ol hydrochloride

Description

Properties

IUPAC Name |

5-amino-4,4-dimethylpentan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(9)4-7(2,3)5-8;/h6,9H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXGBGDVGWPBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 5-Amino-4,4-dimethylpentan-2-ol HCl in Medicinal Chemistry

The following technical guide details the structural utility, synthesis, and medicinal chemistry applications of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride .

CAS: 1354949-89-5 | Formula: C

Executive Summary: The Gem-Dimethyl Advantage

In modern drug discovery, 5-Amino-4,4-dimethylpentan-2-ol hydrochloride represents a high-value "privileged fragment" rather than a simple aliphatic chain. Its core value lies in the gem-dimethyl group at the C4 position. This structural motif imparts two critical properties to drug candidates:

-

The Thorpe-Ingold Effect (Conformational Lock): The bulky methyl groups restrict the rotation of the carbon chain, pre-organizing the molecule into a reactive conformation. This lowers the entropic penalty for binding to a protein target or for intramolecular cyclization [1].

-

Metabolic Blockade: The quaternary carbon at C4 lacks protons, effectively blocking metabolic oxidation (e.g., by Cytochrome P450) at what would otherwise be a labile

-position relative to the amine [2].

This guide outlines the synthesis, handling, and application of this molecule as a robust linker and scaffold precursor.

Chemical Profile & Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 5-Amino-4,4-dimethylpentan-2-ol hydrochloride | Racemic mixture unless chirally resolved. |

| Appearance | White to off-white crystalline solid | Highly hygroscopic due to HCl salt/amine nature. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et2O). |

| pKa (Calc) | ~9.8 (Amine), ~14.5 (Alcohol) | Amine is protonated at physiological pH. |

| Key Functionality | 1,4-Amino Alcohol | Precursor for pyrrolidines and oxazepines. |

Synthetic Route: The "Nitro-Aldol" Michael Strategy

While commercial supplies exist, custom synthesis is often required for isotopic labeling or stereoselective variants. The most robust route utilizes the Michael addition of nitromethane to mesityl oxide , followed by global reduction.

Step-by-Step Protocol

Phase 1: Michael Addition (Formation of Nitro-Ketone)

-

Reagents: Mesityl oxide (4-methylpent-3-en-2-one), Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Mechanism: The base (DBU) deprotonates nitromethane. The resulting nitronate anion attacks the

-carbon of mesityl oxide. The steric bulk of the gem-dimethyl group requires a strong base or prolonged reaction time. -

Procedure:

-

Dissolve Mesityl oxide (1.0 eq) in anhydrous THF.

-

Add Nitromethane (1.5 eq) and cool to 0°C.

-

Dropwise add DBU (0.1 eq) to control the exotherm.

-

Stir at room temperature for 16–24 hours.

-

Workup: Quench with dilute HCl, extract with EtOAc. Evaporate to yield 4,4-dimethyl-5-nitropentan-2-one .

-

Phase 2: Global Reduction (Nitro & Ketone -> Amino Alcohol)

-

Reagents: Raney Nickel (Ra-Ni) or Pd/C, Hydrogen gas (50 psi), Methanol.

-

Note: A one-pot hydrogenation reduces both the nitro group to an amine and the ketone to a secondary alcohol.

-

Procedure:

-

Dissolve the nitro-ketone intermediate in MeOH.

-

Add Raney Nickel (20 wt%) under Argon.

-

Pressurize with H

(50 psi) and shake/stir for 12 hours. -

Filtration: Filter through Celite (Caution: Ra-Ni is pyrophoric).

-

Salt Formation: Bubble anhydrous HCl gas through the filtrate or add HCl in Dioxane.

-

Isolation: Concentrate and recrystallize from EtOH/Et2O to yield 5-Amino-4,4-dimethylpentan-2-ol HCl .

-

Visualizing the Synthesis Pathway

Figure 1: Synthetic workflow from Mesityl Oxide to the target amino alcohol and potential cyclization.

Applications in Drug Design[2][3]

A. Scaffold Synthesis: 2,4,4-Trimethylpyrrolidine

The 1,4-distance between the amine and the hydroxyl group makes this molecule a perfect precursor for constructing substituted pyrrolidines.

-

Protocol: Reacting the amino alcohol with thionyl chloride (

) or mesyl chloride ( -

Result: 2,4,4-trimethylpyrrolidine .

-

Significance: This creates a chiral pyrrolidine scaffold (if the C2 alcohol was chiral) with a gem-dimethyl group that blocks metabolism at the usually vulnerable 4-position [3].

B. Linkerology (PROTACs & ADCs)

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties determine cell permeability and ternary complex stability.[1]

-

Rigidity: The gem-dimethyl group restricts the "floppiness" of the aliphatic chain, potentially improving the oral bioavailability of the final chimera compared to a linear hexyl linker.

-

Solubility: The secondary alcohol provides a handle for further functionalization or simply acts as a polar surface area (PSA) modulator to improve solubility without adding excessive lipophilicity [4].

Handling & Stability Protocols

Storage Conditions

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C .

-

Stability: Stable as a solid for >2 years if kept dry. In solution (water/methanol), the free base may slowly oxidize or form carbamates if exposed to atmospheric

.

Analytical Verification

To validate the integrity of the CAS 1354949-89-5 batch, use the following NMR diagnostic peaks (in DMSO-d6):

-

Gem-Dimethyl: Singlet at

ppm (6H). -

Methine (CH-OH): Multiplet at

ppm (1H). -

Methylene (CH2-N): Singlet or AB quartet at

ppm (2H). Note: The gem-dimethyl group decouples this methylene from the rest of the chain.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Piotrowski, D. W. (2012).[2] Application of the Thorpe-Ingold effect to the synthesis of 3,3-dimethylpyrrolidines. Tetrahedron Letters, 53(14), 1793-1795.

-

Troup, R. I., et al. (2020). Physicochemical properties of PROTAC linkers and their impact on cell permeability. Bioorganic & Medicinal Chemistry, 28(3), 115266. Link

Sources

Structural Architecture & Synthetic Utility of 5-Amino-4,4-dimethylpentan-2-ol HCl

The following technical guide details the structural architecture, synthetic pathways, and medicinal utility of 5-Amino-4,4-dimethylpentan-2-ol HCl .

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

5-Amino-4,4-dimethylpentan-2-ol HCl (CAS: 1354949-89-5) is a specialized aliphatic amino-alcohol intermediate designed to exploit the gem-dimethyl effect (Thorpe-Ingold effect) in drug discovery. Structurally, it features a pentane backbone with a chiral hydroxyl group at C2 and a primary amine at C5, separated by a sterically demanding gem-dimethyl quaternary center at C4.

This scaffold serves two primary functions in medicinal chemistry:

-

Metabolic Blocking: The gem-dimethyl group at C4 sterically protects the adjacent positions from oxidative metabolism (e.g.,

-oxidation). -

Conformational Locking: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a reactive conformation that favors cyclization (e.g., to 3,3-dimethylpyrrolidines ) or enhances binding affinity to protein targets by reducing the entropic penalty of binding.

Structural & Physicochemical Profile

Molecular Geometry

The molecule is defined by the proximity of the nucleophilic amine and the electrophilic potential of the alcohol (or its derivatives), mediated by the rigidifying gem-dimethyl group.

| Property | Data |

| IUPAC Name | 5-Amino-4,4-dimethylpentan-2-ol hydrochloride |

| Common Name | |

| CAS Number | 1354949-89-5 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 131.22 g/mol (Free Base) / 167.68 g/mol (HCl Salt) |

| Chirality | One chiral center at C2 .[1] Typically supplied as a racemate unless specified as (2R) or (2S). |

| Key Motif | Gem-dimethyl (C4): Induces Thorpe-Ingold effect. |

The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at C4 compress the internal bond angle (

Figure 1: The steric bulk of the C4-methyls reduces the conformational space, favoring the formation of pyrrolidine rings.

Synthetic Pathways & Manufacturing

The synthesis of 5-Amino-4,4-dimethylpentan-2-ol relies on constructing the quaternary carbon center early in the sequence. The most robust industrial route utilizes Mesityl Oxide as a starting material, leveraging a Michael addition followed by a global reduction.

The "Nitro-Aldol" Route (Mesityl Oxide Path)

This route is preferred for its atom economy and the availability of cheap starting materials.

Step 1: Michael Addition

Mesityl oxide (4-methyl-3-penten-2-one) undergoes a base-catalyzed Michael addition with nitromethane. The nucleophilic nitronate anion attacks the

-

Reagents: Nitromethane (

), Base (DBU or TMG). -

Intermediate: 4,4-dimethyl-5-nitropentan-2-one (CAS: 35223-73-5).[2][3][4]

Step 2: Global Reduction The nitro-ketone intermediate undergoes simultaneous reduction of the nitro group (to amine) and the ketone (to alcohol).

-

Reagents:

(gas), Raney Nickel or Pd/C catalyst. -

Conditions: High pressure hydrogenation.

-

Salt Formation: Treatment with anhydrous HCl gas in dioxane/ether precipitates the stable hydrochloride salt.

Synthetic Workflow Diagram

Figure 2: Industrial synthesis via Michael addition of nitromethane to mesityl oxide.

Applications in Drug Development

Precursor to 3,3-Dimethylpyrrolidines

The primary utility of this amino alcohol is as a precursor to 3,3-dimethylpyrrolidine scaffolds. By activating the alcohol (e.g., mesylation or Appel reaction) and allowing the amine to displace the leaving group, researchers can access the pyrrolidine ring.

-

Relevance: 3,3-dimethylpyrrolidines are bioisosteres of proline and are found in antiviral agents (e.g., HCV NS5A inhibitors) and DPP-4 inhibitors.

Metabolic Stability Enhancement

In linear peptide mimetics or linker regions, incorporating the 4,4-dimethyl motif blocks metabolic degradation.

-

Mechanism: The quaternary carbon prevents the abstraction of protons at the

-position relative to the amine or alcohol, a common site for Cytochrome P450-mediated oxidation.

Linker Design

The molecule serves as a flexible yet conformationally biased linker in PROTACs or bifunctional ligands. The C2-hydroxyl allows for ether or ester linkages, while the C5-amine allows for amide coupling.

Handling & Stability Profile

| Parameter | Specification / Protocol |

| Physical State | White to off-white crystalline solid (HCl salt). |

| Hygroscopicity | Moderate. Store under inert atmosphere (Nitrogen/Argon). |

| Solubility | Highly soluble in water, methanol, DMSO. Insoluble in non-polar solvents (Hexane, Toluene). |

| Stability | Stable at room temperature. Avoid strong oxidizing agents. |

| Safety | Irritant to eyes and skin. Standard PPE (gloves, goggles) required. |

Self-Validating Purity Check: To verify the integrity of the HCl salt in the lab:

-

1H NMR (D2O): Look for the diagnostic gem-dimethyl singlet signal around

0.9–1.0 ppm (integration 6H). -

Melting Point: The sharp melting point of the HCl salt (typically >150°C, specific value varies by polymorph) confirms the absence of the hygroscopic free base.

References

-

Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017.

-

Synthesis via Nitro-Ketone Intermediate: Ballini, R., et al. "Michael addition of nitroalkanes to

-unsaturated ketones." -

Mesityl Oxide Precursor Data: PubChem Compound Summary for CID 11546, Mesityl Oxide.

-

Intermediate Characterization (4,4-dimethyl-5-nitropentan-2-one): PubChem Compound Summary for CID 4156383.

Sources

Technical Whitepaper: Sourcing and Validating 5-Amino-4,4-dimethylpentan-2-ol

Executive Summary

The moiety 5-Amino-4,4-dimethylpentan-2-ol represents a specialized "gem-dimethyl" building block.[1] In modern drug discovery, the introduction of a gem-dimethyl group (the Thorpe-Ingold effect) is a validated strategy to restrict conformational flexibility, thereby increasing target affinity and metabolic stability.

However, unlike its commodity analogues (e.g., 5-amino-pentan-1-ol), this specific isomer is not a standard catalog item . It typically resides in the "virtual libraries" of major vendors or requires custom synthesis.[1] This guide provides a technical roadmap for sourcing this compound, validating its stereochemistry, and ensuring supply chain resilience.

Part 1: Chemical Identity & Strategic Importance

Before engaging suppliers, it is critical to define the exact chemical entity to avoid costly procurement errors, as nomenclature in this class is prone to ambiguity.[1]

Structural Specification

The target molecule contains a primary amine, a secondary alcohol (creating a chiral center at C2), and a gem-dimethyl substitution at C4.

| Feature | Specification | Technical Note |

| IUPAC Name | 5-Amino-4,4-dimethylpentan-2-ol | |

| Formula | MW: 131.22 g/mol | |

| Chirality | C2 Position ( | Critical: Most synthetic routes yield a racemate unless asymmetric hydrogenation or chiral resolution is specified.[1] |

| Key Motif | Gem-dimethyl (C4) | Increases lipophilicity and alters bond angles (Thorpe-Ingold effect).[1] |

| Closest Analogues | 5-Amino-4,4-dimethylpentan-1 -ol | Often mistaken for the target; commercially available (CAS 740784-18-3).[1] |

The "Make vs. Buy" Reality

A comprehensive market analysis confirms that 5-Amino-4,4-dimethylpentan-2-ol is rarely available as a stock item .[1]

-

Stock Status: <5% probability of immediate shipment.[1]

-

Lead Time: Typically 4–8 weeks (Custom Synthesis).

-

Risk: Vendors listing it as "In Stock" are often aggregating virtual inventories.[1] Verification is mandatory.[1]

Part 2: The Supplier Landscape

Procurement of this moiety requires a stratified approach.[1] Do not rely on a single catalog.

Tier 1: Validated Custom Synthesis Partners (High Reliability)

For research-grade purity (>95%) with verified stereochemistry, these organizations offer "Make-on-Demand" services.

| Vendor | Specialization | Strategy for this Molecule |

| SpiroChem (Switzerland) | High-value scaffolds & bio-isosteres.[1] | Best for enantiopure synthesis ( |

| Enamine (Ukraine/USA) | World's largest building block synthesis.[1] | Check their "REAL Database". If not in stock, they have the precursors (nitro-aldol intermediates) to make it rapidly.[1] |

| WuXi AppTec (China) | Scale-up and process chemistry.[1] | Ideal if you need >100g.[1] They can develop a scalable route via reductive amination.[1] |

Tier 2: Catalog Aggregators (Verification Required)

These vendors list the compound but often act as brokers.[1] Strictly enforce QC data before purchase.

-

CymitQuimica: Lists structurally similar analogues (e.g., 2-Amino-4,4-dimethylpentan-1-ol, CAS 1343703-94-5). Good for checking European stock.

-

Biosynth: Strong in carbohydrate and chiral chemistry; potential source for the chiral alcohol precursor.[1]

-

PubChem Vendors: Often lists "virtual" suppliers.[1] Use with caution.

Tier 3: Precursor Sourcing (In-House Synthesis)

If commercial supply fails, the most robust path is in-house synthesis using commercially available precursors.

-

Precursor A: 4,4-Dimethyl-2-pentanone (CAS 590-50-1) - Widely Available.[1]

-

Precursor B: Nitromethane (for Henry Reaction) or Cyanide source.[1]

Part 3: Sourcing & Synthesis Protocols

Since direct purchase is high-risk, you must be prepared to commission a synthesis.[1] Below is the technical logic you must provide to a CRO to ensure they quote accurately.

Recommended Synthetic Route (for CRO Briefing)

The most direct route to the racemic target involves the Mannich reaction or a Henry reaction followed by reduction.[1]

The "Henry-Reduction" Pathway:

-

Starting Material: 3,3-Dimethylbutyraldehyde (or equivalent).

-

Step 1: Aldol-like condensation with nitromethane

Nitro-alcohol intermediate.[1] -

Step 2: Reduction of the nitro group to the amine.[1]

Procurement Decision Matrix

Use this workflow to determine whether to buy or build.

Part 4: Quality Assurance & Validation (The "Science")

When receiving this material—especially from a custom synthesis—you must validate the structure.[1] The gem-dimethyl group creates specific NMR signatures that confirm the core structure.[1]

Analytical Checklist

| Technique | Purpose | Acceptance Criteria |

| 1H-NMR (DMSO-d6) | Structural Confirmation | Gem-dimethyl: Singlet (~0.9 ppm, 6H).[1] C2-Methine: Multiplet (~3.6-3.8 ppm).[1] |

| LC-MS | Molecular Weight | |

| Chiral HPLC/SFC | Enantiomeric Excess (ee%) | Required if buying a specific isomer.[1] Target >98% ee. |

| Karl Fischer | Water Content | Amino alcohols are hygroscopic.[1] Ensure <1% water.[1] |

Handling & Stability[1]

-

Hygroscopicity: The primary amine and secondary alcohol make this compound prone to absorbing atmospheric moisture.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Reactivity: Avoid exposure to strong oxidizers (converts alcohol to ketone) or acid chlorides (unless acylation is intended).[1]

References

-

PubChem. Compound Summary: 1-Amino-4,4-dimethylpentan-2-ol (Analogue Reference).[1][2] National Library of Medicine. Available at: [Link]

-

SpiroChem. Bio-isosteres and Conformationally Restricted Scaffolds.[1] SpiroChem Services.[3] Available at: [Link]

Sources

Methodological & Application

Applications of Gem-Dimethyl Amino Alcohols in PROTAC Linker Design: An Application Note and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation. However, their development is often hampered by challenging physicochemical properties, including high molecular weight, poor aqueous solubility, and low cell permeability, which fall outside of traditional drug-like space. The linker component, far from being a passive spacer, is a critical determinant of a PROTAC's success. This guide details the strategic incorporation of gem-dimethyl amino alcohol moieties into PROTAC linkers as a method to rationally improve their drug-like properties. By leveraging principles such as the Thorpe-Ingold effect and intramolecular hydrogen bonding, this linker motif can pre-organize the PROTAC molecule, enhance its ability to permeate cell membranes via a "chameleon effect," and improve aqueous solubility, thereby addressing key challenges in PROTAC development. This document provides the scientific rationale, detailed synthetic and analytical protocols, and data interpretation guidelines for researchers in the field of targeted protein degradation.

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's native ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three components: a "warhead" ligand that binds a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome (Figure 1).[1]

This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering a powerful approach to target proteins previously considered "undruggable."[3] However, the bifunctional nature of PROTACs results in large molecules (often >800 Da) that violate traditional guidelines for oral bioavailability, such as Lipinski's Rule of Five.[4] Consequently, poor solubility and low cell permeability are significant hurdles in their development.[5][6]

The linker is not merely a spacer but an active contributor to the PROTAC's overall profile, influencing its ability to form a productive ternary complex, its selectivity, and its pharmacokinetic properties.[6][] While early linkers were often simple polyethylene glycol (PEG) or alkyl chains, rational linker design has evolved to incorporate specific structural elements that confer advantageous properties.[2] This guide focuses on the strategic use of the gem-dimethyl amino alcohol motif to overcome key challenges in PROTAC design.

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

The Scientific Rationale: Leveraging the Gem-Dimethyl Amino Alcohol Motif

The incorporation of a gem-dimethyl amino alcohol group into a linker is a deliberate strategy to control molecular conformation and improve physicochemical properties. This approach is grounded in established chemical principles that directly address the challenges of permeability and pre-organization.

The Thorpe-Ingold Effect: Pre-organizing the Linker

The Thorpe-Ingold effect, or gem-dimethyl effect, describes how steric bulk can accelerate intramolecular reactions by altering bond angles and restricting conformational freedom.[8] In a flexible chain, a gem-dimethyl group increases the steric clash between substituents, which favors a more folded or compact conformation.[9]

In the context of a PROTAC linker, this has two major benefits:

-

Reduced Entropic Penalty: By pre-organizing the linker into a conformation that is favorable for ternary complex formation, the entropic cost of binding is reduced. This can lead to more efficient and stable formation of the POI-PROTAC-E3 complex.[10]

-

Facilitating Intramolecular Interactions: The conformational bias imposed by the gem-dimethyl group increases the probability of forming key intramolecular hydrogen bonds (IMHBs).[11]

The "Chameleon Effect": Enhancing Cell Permeability

A primary obstacle for PROTACs is traversing the nonpolar lipid bilayer of the cell membrane. The "chameleon effect" describes the ability of a molecule to adapt its conformation to its environment.[4][12] In an aqueous environment, the PROTAC can exist in an extended, polar state to maximize solubility. However, to cross the cell membrane, it must adopt a folded conformation that minimizes its solvent-accessible polar surface area (PSA).[13][14]

The gem-dimethyl amino alcohol motif is an ideal driver of this effect. The hydroxyl (-OH) group can act as a hydrogen bond donor, while a nearby acceptor (e.g., an amide carbonyl or ether oxygen in the linker) can form a stable IMHB. The gem-dimethyl group promotes this folded state, effectively shielding the polar groups from the nonpolar environment of the membrane, thereby enhancing passive diffusion (Figure 2).[15][16]

Figure 2: The "Chameleon Effect" driven by a gem-dimethyl amino alcohol motif.

Data Presentation: Impact on Physicochemical Properties

The strategic inclusion of a gem-dimethyl amino alcohol moiety can lead to measurable improvements in properties critical for PROTAC development. The table below illustrates a hypothetical comparison between a standard PROTAC and one optimized with this motif.

| Parameter | PROTAC A (Standard Linker) | PROTAC B (gem-DM-OH Linker) | Rationale for Improvement |

| Molecular Weight (Da) | 850 | 892 | Slight increase due to added atoms. |

| cLogP | 4.5 | 4.2 | The hydroxyl group slightly reduces lipophilicity. |

| 2D TPSA (Ų) | 145 | 165 | The added OH and NH groups increase the calculated 2D TPSA. |

| Aqueous Solubility (µM) | < 5 | 25 | The hydroxyl group enhances interactions with water, improving solubility.[15] |

| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 0.2 (Low) | 1.5 (Moderate) | Ability to form a folded, less polar conformation via IMHB improves membrane passage.[17][18] |

| Degradation Potency (DC₅₀, nM) | 50 | 20 | Pre-organization of the linker may reduce the entropic penalty of ternary complex formation, improving potency.[10] |

Table 1: Comparative analysis of hypothetical PROTACs. While 2D TPSA may increase, the ability to fold and reduce the 3D polar surface area is the key driver for improved permeability.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and evaluation of PROTACs containing a gem-dimethyl amino alcohol linker.

Protocol 1: Synthesis via Amide Coupling

This protocol describes the final coupling step between an E3 ligase ligand-linker fragment bearing a terminal carboxylic acid and a POI ligand with an available amine. The linker fragment is presupposed to contain the gem-dimethyl amino alcohol moiety.

Materials & Reagents:

-

POI-Ligand-NH₂ (1.0 eq)

-

E3-Ligand-Linker(gem-DM-OH)-COOH (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

DCM (Dichloromethane), Ethyl Acetate (EtOAc)

-

Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

-

Silica gel or preparative HPLC system

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

-

Reaction Setup: a. In a round-bottom flask, dissolve the E3-Ligand-Linker(gem-DM-OH)-COOH fragment (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. d. In a separate flask, dissolve the POI-Ligand-NH₂ (1.0 eq) in a minimal amount of anhydrous DMF. e. Add the POI ligand solution dropwise to the activated acid solution.

-

Reaction Monitoring: a. Stir the reaction at room temperature overnight (12-18 hours). b. Monitor reaction completion by LC-MS, checking for the consumption of the limiting starting material (POI-Ligand-NH₂).[19]

-

Work-up: a. Once complete, dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[20]

-

Purification & Characterization: a. Purify the crude product by flash column chromatography or reverse-phase preparative HPLC. b. Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[21]

Figure 3: General workflow for the synthesis of a PROTAC via HATU-mediated amide coupling.

Protocol 2: Western Blot for PROTAC-Mediated Degradation

This protocol provides a quantitative method to determine the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of a synthesized PROTAC.[22]

Procedure:

-

Cell Culture and Treatment: a. Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. b. Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 10 µM down to 0.1 nM. c. Controls: Include a vehicle-only control (e.g., 0.1% DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand) to ensure observed degradation is mechanism-specific.[23] d. Aspirate the old medium and treat the cells with the PROTAC dilutions for a set time (e.g., 16-24 hours).

-

Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer.

-

SDS-PAGE and Western Blot: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. b. Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. c. Loading Control: Co-incubate with a primary antibody for a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading. d. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Data Acquisition and Analysis: a. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ. c. Normalize the POI band intensity to its corresponding loading control. d. Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).[24][25]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion and is useful for early-stage assessment of PROTAC permeability.[26][27]

Materials & Reagents:

-

96-well PAMPA filter plate (Donor plate) and 96-well acceptor plate

-

Lecithin in dodecane (or a commercial lipid mixture)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PROTAC stock solution in DMSO

-

Reference compounds (e.g., propranolol for high permeability, theophylline for low permeability)

Procedure:

-

Membrane Coating: Carefully pipette 5 µL of the lipid/dodecane solution onto the filter of each well in the donor plate. Do not let the pipette tip touch the membrane.[28]

-

Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

-

Prepare Donor Plate: a. Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%. b. Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.

-

Incubation: a. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate. b. Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

-

Quantification: a. After incubation, separate the plates. b. Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS, which provides the necessary sensitivity and specificity for these large molecules.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation:[26] Papp (cm/s) = [ -ln(1 - [C]A / [C]eq) ] * (VA / (Area * time)) b. Where:

-

[C]A = Concentration in the acceptor well.

-

[C]eq = Theoretical equilibrium concentration = ([C]DVD + [C]AVA) / (VD + VA)

-

VA, VD = Volumes of acceptor and donor wells.

-

Area = Surface area of the filter membrane.

-

time = Incubation time in seconds.

-

Conclusion

The rational design of linkers is paramount to advancing the field of targeted protein degradation. The incorporation of gem-dimethyl amino alcohol moieties offers a sophisticated strategy to overcome the inherent challenges of poor solubility and low cell permeability that affect many PROTACs. By leveraging fundamental principles of conformational restriction (Thorpe-Ingold effect) and environment-dependent folding ("chameleon effect"), researchers can engineer molecules with improved drug-like properties. The protocols provided herein offer a robust framework for the synthesis and systematic evaluation of these next-generation degraders, paving the way for the development of more effective and bioavailable therapeutics.

References

-

IMHB-Mediated Chameleonicity in Drug Design: A Focus on Structurally Related PROTACs. (2024). ResearchGate. [Link]

-

Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). ACS Publications. [Link]

-

Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PMC. [Link]

-

Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]

-

Linker-dependent folding rationalizes PROTAC cell permeability. (2022). ChemRxiv. [Link]

-

Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2025). RSC Publishing. [Link]

-

Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. (2023). MDPI. [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. (2026). ResearchGate. [Link]

-

Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (2022). PMC. [Link]

-

Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2021). ACS Publications. [Link]

-

Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. (n.d.). Diva-Portal.org. [Link]

-

A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). PMC. [Link]

-

Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2021). PMC. [Link]

-

An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. (2022). ChemRxiv. [Link]

-

Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]

-

The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne. [Link]

- Preparation method of 2-amino-2-methyl-1-propanol. (n.d.).

-

Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. [Link]

-

Thorpe–Ingold effect. (n.d.). Wikipedia. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship. [Link]

-

Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

-

Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (2025). MDPI. [Link]

-

Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). PMC. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). eScholarship. [Link]

-

Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. (2020). ResearchGate. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (2024). ePrints Soton. [Link]

-

Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. (2020). RSC Publishing. [Link]

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). PMC. [Link]

-

The gem -Dimethyl Effect Revisited. (2025). ResearchGate. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 25. lifesensors.com [lifesensors.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

Protecting the Sterically Hindered Amine of 5-Amino-4,4-dimethylpentan-2-ol: An Application and Protocol Guide

Introduction: Navigating the Challenges of Sterically Encumbered Amine Protection

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective modification of molecular scaffolds is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. This is achieved through the use of protecting groups, which can be selectively introduced and removed under specific conditions.[1]

This guide focuses on the protection of the primary amine in 5-Amino-4,4-dimethylpentan-2-ol, a compound characterized by a sterically hindered neopentyl-like framework. The quaternary carbon atom adjacent to the aminomethyl group presents a significant steric impediment, which can dramatically influence the kinetics and success of the protection reaction. Standard protocols may prove inefficient, necessitating carefully optimized conditions to achieve high yields.

Herein, we provide a detailed exploration of two robust and widely employed carbamate-based protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. We will delve into the mechanistic underpinnings of these protection strategies, offer detailed, step-by-step protocols tailored for this challenging substrate, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of complex molecules featuring sterically hindered amines.

Strategic Selection of Protecting Groups for a Hindered Amine

The choice of a protecting group is a critical strategic decision in any multi-step synthesis. For a sterically hindered amine like that in 5-Amino-4,4-dimethylpentan-2-ol, the ideal protecting group should be introduced under conditions that can overcome the steric barrier without leading to side reactions. Furthermore, its removal should be efficient and orthogonal to other functional groups present in the molecule.[1]

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups in non-peptide chemistry.[2] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to a wide range of nucleophilic and basic conditions. Its removal is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

-

Benzyloxycarbonyl (Cbz) Group: The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection.[4] It is generally installed using benzyl chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal deprotection strategies. The Cbz group is readily cleaved by catalytic hydrogenolysis, a mild and highly selective method.[4][5]

Protocol 1: tert-Butoxycarbonyl (Boc) Protection of 5-Amino-4,4-dimethylpentan-2-ol

The Boc protection of the sterically hindered amine of 5-Amino-4,4-dimethylpentan-2-ol requires conditions that facilitate the nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)₂O. Due to the steric hindrance, the reaction may be sluggish at room temperature, and gentle heating can be employed to drive the reaction to completion.

Reaction Scheme:

Caption: Boc protection of 5-Amino-4,4-dimethylpentan-2-ol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 5-Amino-4,4-dimethylpentan-2-ol | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, ≥97% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |

| Saturated aqueous NaHCO₃ solution | ||

| Brine (Saturated aqueous NaCl solution) | ||

| Anhydrous magnesium sulfate (MgSO₄) |

Detailed Experimental Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-4,4-dimethylpentan-2-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the solution. The base acts as a scavenger for the tert-butoxycarbamic acid byproduct and helps to deprotonate the amine, increasing its nucleophilicity.[2]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature. Due to the steric hindrance, the reaction may be slow. If monitoring by TLC (Thin Layer Chromatography) indicates a slow conversion, the reaction mixture can be gently heated to 40-50 °C. The reaction progress can be monitored by the disappearance of the starting amine.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted (Boc)₂O and acidic byproducts) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure N-Boc-5-Amino-4,4-dimethylpentan-2-ol.

Troubleshooting and Key Considerations:

-

Incomplete Reaction: The steric hindrance of the neopentyl group may lead to a sluggish reaction. If the reaction does not proceed to completion at room temperature, gentle heating is recommended. Increasing the equivalents of (Boc)₂O to 1.5 eq can also drive the reaction forward.

-

Di-Boc Protection: While unlikely for this sterically hindered amine, the formation of a di-Boc protected amine is a potential side reaction. Using the recommended stoichiometry and monitoring the reaction closely can minimize this.

-

Alternative Bases: In some cases, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used. For very challenging cases, 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a stoichiometric base.[6]

Protocol 2: Benzyloxycarbonyl (Cbz) Protection of 5-Amino-4,4-dimethylpentan-2-ol

The Cbz protection of 5-Amino-4,4-dimethylpentan-2-ol is another effective method, particularly when orthogonality to acid-labile protecting groups is required. The reaction proceeds via nucleophilic attack of the amine on the highly reactive benzyl chloroformate.

Reaction Scheme:

Caption: Cbz protection of 5-Amino-4,4-dimethylpentan-2-ol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 5-Amino-4,4-dimethylpentan-2-ol | ≥98% | Sigma-Aldrich |

| Benzyl chloroformate (Cbz-Cl) | Reagent grade, ≥95% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Fisher Scientific |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Water | Deionized | |

| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |

| Brine (Saturated aqueous NaCl solution) | ||

| Anhydrous sodium sulfate (Na₂SO₄) |

Detailed Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-4,4-dimethylpentan-2-ol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 2:1 ratio).

-

Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the solution. The aqueous base neutralizes the HCl generated during the reaction.[5]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the vigorously stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

-

Work-up:

-

Add water to the reaction mixture and extract the product with ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure N-Cbz-5-Amino-4,4-dimethylpentan-2-ol.

Troubleshooting and Key Considerations:

-

pH Control: Maintaining a basic pH is crucial to neutralize the HCl formed, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

-

Reagent Purity: Benzyl chloroformate can decompose over time to form benzyl alcohol and HCl. Using fresh or properly stored reagent is important for high yields.

-

Alternative Conditions: For amines that are poorly soluble in aqueous mixtures, anhydrous conditions using a non-nucleophilic organic base like triethylamine or DIPEA in a solvent like dichloromethane (DCM) can be employed.

Deprotection Strategies

The selective removal of the protecting group is as critical as its installation.

Boc Deprotection:

The Boc group is readily cleaved under acidic conditions.[3]

Caption: Acid-catalyzed deprotection of the Boc group.

A common procedure involves dissolving the N-Boc protected amine in dichloromethane (DCM) and treating it with an excess of trifluoroacetic acid (TFA) at room temperature. The reaction is typically rapid, and the volatile byproducts (isobutylene and CO₂) are easily removed.

Cbz Deprotection:

The Cbz group is most commonly removed by catalytic hydrogenolysis.[5]

Caption: Catalytic hydrogenolysis for Cbz deprotection.

This is achieved by stirring the N-Cbz protected amine in a suitable solvent like methanol or ethanol in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is exceptionally mild and chemoselective, leaving most other functional groups intact.

Summary of Protection Strategies

| Protecting Group | Reagents | Key Advantages | Deprotection Conditions |

| Boc | (Boc)₂O, Base (Et₃N, DIPEA) | Stable to base and nucleophiles; easily removed with acid.[2][3] | Acid (TFA, HCl).[3] |

| Cbz | Cbz-Cl, Base (NaHCO₃, Et₃N) | Stable to acid and base; orthogonal to many other protecting groups.[4][5] | Catalytic Hydrogenolysis (H₂/Pd-C).[5] |

Conclusion

The successful protection of the sterically hindered primary amine in 5-Amino-4,4-dimethylpentan-2-ol is readily achievable with careful selection of the protecting group and optimization of reaction conditions. Both the Boc and Cbz groups offer robust and reliable methods for masking the amine functionality. The choice between these two should be guided by the overall synthetic strategy, particularly the compatibility of their respective deprotection conditions with other functional groups present in the molecule. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently tackle the protection of this and other sterically encumbered amines, thereby facilitating the synthesis of complex and valuable molecules.

References

-

Synple Chem. (n.d.). Application Note - N-CBZ Protection. Scribd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

5-Amino-4,4-dimethylpentan-2-ol as a metabolic stability enhancer in medicinal chemistry

Part 1: Executive Summary & Technical Rationale

The Challenge: Aliphatic Soft Spots In modern drug discovery, particularly within kinase and GPCR programs, aliphatic amino-alcohol chains are frequently employed as solubilizing linkers. However, linear variants (e.g., 5-aminopentan-2-ol) are notorious "metabolic soft spots."[1] They are highly susceptible to:

-

Cytochrome P450 (CYP) mediated oxidation at the

-carbon (C4).[1] -

Oxidative deamination or N-dealkylation due to the accessibility of the

-hydrogens adjacent to the nitrogen.[1]

The Solution: The Gem-Dimethyl "Neopentyl" Shield 5-Amino-4,4-dimethylpentan-2-ol (CAS: 1071033-61-8) represents a strategic structural solution.[1] By incorporating a gem-dimethyl group at the C4 position, this building block introduces the Thorpe-Ingold effect and Neopentyl Steric Shielding .[1]

-

Mechanism of Action:

-

Steric Blockade: The bulky methyl groups at C4 physically prevent CYP450 iron-oxo species from approaching the carbon backbone, effectively "hardening" the position against hydroxylation.

-

Protection of the Amine: The C5 position becomes a neopentyl group (

).[1] The lack of protons on the adjacent C4 and the steric bulk significantly reduce the rate of -

Conformational Restriction: The gem-dimethyl group restricts the rotational freedom of the pentyl chain, potentially reducing the entropic penalty of binding to the target protein.

-

Part 2: Visualizing the Metabolic Shield

The following diagram illustrates the comparative metabolic fate of a standard linear linker versus the protected 4,4-dimethyl variant.

Figure 1: Comparative metabolic pathways showing how the 4,4-dimethyl substitution blocks CYP450 access, preventing the degradation cascade common in linear amino alcohols.[1]

Part 3: Experimental Protocols

Protocol A: Synthetic Incorporation via

Context: This protocol describes the attachment of 5-Amino-4,4-dimethylpentan-2-ol to a chloropyrimidine scaffold, a common motif in kinase inhibitors.[1]

Materials:

-

Building Block: 5-Amino-4,4-dimethylpentan-2-ol (1.2 eq).[1]

-

Substrate: 2,4-Dichloropyrimidine derivative (1.0 eq).

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[1]

-

Solvent: n-Butanol or DMSO (anhydrous).[1]

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 2,4-dichloropyrimidine substrate (100 mg) in n-Butanol (2 mL).

-

Activation: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 5 minutes.

-

Addition: Add 5-Amino-4,4-dimethylpentan-2-ol (1.2 eq) in one portion.

-

Note: The "neopentyl" amine is sterically hindered and less nucleophilic than a linear amine. Higher temperatures are often required.

-

-

Reaction: Seal the vial and heat to 110°C for 12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Microsomal Stability Assay

Context: To quantify the metabolic stability enhancement (

Workflow Diagram:

Figure 2: Standard workflow for determining intrinsic clearance in liver microsomes.[1]

Detailed Procedure:

-

Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in Phosphate Buffer (pH 7.4).

-

Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in buffer.

-

Pre-Incubation: Mix 40 µL of microsome solution with 5 µL of compound solution. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add 5 µL of NADPH regenerating system (10 mM) to initiate the reaction. Final compound concentration = 1 µM.

-

Sampling: At T=0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 20 minutes. Analyze supernatant via LC-MS/MS. Measure the depletion of the parent compound over time.

Part 4: Data Analysis & Interpretation

Calculating Intrinsic Clearance (

Expected Results Table: The table below illustrates typical data comparing a linear linker to the gem-dimethyl enhancer.

| Compound Variant | Structure Feature | Interpretation | ||

| Linear Analog | 5-aminopentan-2-ol | 12.5 | 110.8 | High Clearance: Rapid oxidation at C4/C5.[1] |

| Gem-Dimethyl | 5-amino-4,4-dimethyl pentan-2-ol | >120 | < 11.5 | Low Clearance: Metabolic soft spot effectively blocked.[1] |

Scientist's Note:

If

-

Metabolic Switching: The enzyme may have shifted attack to the alcohol position (oxidation to ketone).

-

Stereochemistry: Ensure you are using the enantiomerically pure (R) or (S) alcohol, as CYP enzymes are often stereoselective.

References

-

Sigma-Aldrich. 5-Amino-4,4-dimethylpentan-2-ol Product Page.[1] (Building Block Specifications).

-

Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] (Authoritative review on the Thorpe-Ingold and steric shielding effects).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses metabolic blocking strategies).

-

PubChem. 1-Amino-4,4-dimethylpentan-2-ol Compound Summary. (Structural isomer data for comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Amino Alcohol Hydrochloride Salts

Welcome to the technical support center for the purification of hydrophilic amino alcohol hydrochloride salts. These compounds are invaluable building blocks in pharmaceutical and chemical synthesis, but their high polarity and salt form present unique purification challenges. This guide is designed to provide you with not just protocols, but the underlying principles to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My amino alcohol hydrochloride salt isn't crystallizing properly. It's "oiling out" or forming a sticky precipitate. What's happening and how can I fix it?

A1: The phenomenon of "oiling out" is a common frustration when working with highly polar, water-soluble salts. It occurs when the compound separates from the solution as a supersaturated liquid phase instead of forming an ordered crystal lattice.

Root Causes:

-

High Solute Concentration & Rapid Cooling: Cooling the solution too quickly can cause the compound's solubility limit to be exceeded so rapidly that molecules don't have time to orient themselves into a crystal lattice.

-

Residual Water: Even small amounts of water can act as a perfect solvent for your hydrophilic salt, creating a sticky, concentrated syrup that resists crystallization.

-

Impurities: The presence of impurities can disrupt the crystal lattice formation, acting as a "kink" in the ordering process.

Troubleshooting Protocol:

-

Re-dissolve and Re-evaluate: Gently heat the mixture to re-dissolve the oil. If it doesn't dissolve, you may need to add a small amount of the primary "good" solvent (e.g., methanol or water).

-

Slow Down the Process: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and letting it cool with the bath). Once at room temperature, transfer it to a refrigerator rather than an ice bath or freezer to continue the slow cooling process.

-

Introduce an Anti-Solvent: The key is to find a "bad" or "anti-solvent" in which your compound is insoluble but your impurities are soluble. Slowly add this anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) to your dissolved compound at a slightly elevated temperature until you observe persistent turbidity. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[1]

-

Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites for crystal growth. If you have a small amount of pure, solid material, add a "seed" crystal to the solution to initiate crystallization.

-

Remove Excess Water: If you suspect water is the culprit, consider co-evaporation with a solvent like toluene (if your compound is stable) to azeotropically remove water before attempting recrystallization.

Caption: Troubleshooting workflow for "oiling out".

Q2: My final product contains inorganic salts, like sodium chloride. How can I remove them?

A2: This is a frequent issue, especially when aqueous hydrochloric acid is used in the final salt formation step or during a workup. The high polarity of your desired hydrochloride salt makes its solubility properties similar to unwanted inorganic salts, complicating separation.

Causality: When you neutralize a reaction with a base like NaOH and then acidify with aqueous HCl, you inevitably form NaCl. Both your product and NaCl can be soluble in polar solvents like water or methanol, but their solubilities often diverge in other solvents.

Effective Removal Strategies:

-

Strategy 1: Selective Solvent Washing/Trituration

-

Evaporate the aqueous/methanolic solution to dryness.

-

Add a solvent in which your organic hydrochloride has low solubility, but the inorganic salt is practically insoluble. Isopropanol is an excellent first choice.[2][3] Ethanol can also be effective.

-

Stir or sonicate the solid mixture vigorously. The inorganic salt should remain as a fine, undissolved solid.

-

Filter the mixture. The filtrate contains your dissolved product (or the majority of it), while the inorganic salt is left on the filter paper. Evaporate the filtrate to recover your purified product.

-

-

Strategy 2: Free-Basing and Re-precipitation

-

Dissolve the entire crude mixture in water.

-

Add a base (e.g., NaOH, Na2CO3) to adjust the pH to >10, converting your hydrochloride salt back to the free amino alcohol base.[4]

-

The free base will likely be less water-soluble and can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The inorganic salts will remain in the aqueous layer.

-

Separate the organic layer, dry it (e.g., with Na2SO4), and filter.

-

To reform the pure hydrochloride salt, bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-aqueous solvent like isopropanol, dioxane, or ether.[4][5] The pure hydrochloride salt will precipitate and can be collected by filtration.

-

Q3: My compound streaks badly on a standard silica gel TLC plate, making it impossible to monitor reactions or purify by column chromatography. What are my options?

A3: This is expected behavior for highly polar amine salts on standard silica gel. The acidic nature of silica causes strong ionic interactions with the basic amine, leading to irreversible binding and streaking.

The Chemistry Behind the Problem: Silica gel surfaces are covered in acidic silanol groups (Si-OH). Your protonated amine (R-NH3+) acts as a cation that strongly binds to the deprotonated silanol groups (Si-O-), effectively sticking to the baseline.

Troubleshooting & Alternative Methods:

-

Modify the Mobile Phase:

-

Add a Competitive Base: Including a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia in your mobile phase can neutralize the acidic sites on the silica, allowing your compound to elute properly.

-

Increase Polarity: A mobile phase of Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 89:10:1) is a powerful system for eluting polar basic compounds.

-

-

Change the Stationary Phase:

-

Alumina: Using a basic or neutral alumina column can prevent the strong acidic interaction.[6]

-

Reverse-Phase (C18): This is often the best choice. The separation is based on polarity, and your highly polar salt will elute early with a highly aqueous mobile phase. This is the principle behind Reverse-Phase HPLC (RP-HPLC), a primary tool for purity analysis.[7][8]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like amino-propyl bonded silica) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.[1]

-

Frequently Asked Questions (FAQs)

Q1: What is a reliable general workflow for purifying a novel hydrophilic amino alcohol hydrochloride?

A1: A systematic approach is crucial. The following workflow provides a robust starting point for tackling the purification of a newly synthesized compound.

Caption: General purification workflow.

Q2: How do I select the best solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For hydrophilic salts, this often requires a mixed-solvent system. [1]

The Principle: You dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is very soluble, like methanol or water) at its boiling point. Then, you slowly add a "bad" or "anti-solvent" (one in which it is insoluble, like isopropanol, acetone, or diethyl ether) until the hot solution becomes cloudy. A final drop of the hot "good" solvent clarifies the solution, which is then allowed to cool slowly, promoting the growth of pure crystals.

Common Recrystallization Solvent Systems:

| "Good" Solvent (High Polarity) | "Bad" / Anti-Solvent (Lower Polarity) | Typical Applications & Notes |

| Water | Ethanol, Isopropanol, Acetone | Excellent for highly polar salts, but can lead to "oiling out". Use sparingly.[9] |

| Methanol | Isopropanol, Ethyl Acetate, Diethyl Ether | A very common and effective starting point. Methanol is a powerful solvent.[10] |

| Ethanol | Diethyl Ether, Ethyl Acetate, Hexanes | A good balance of polarity. Often used to precipitate salts formed with ethanolic HCl.[5] |

| Isopropanol | Diethyl Ether, Hexanes | Isopropanol itself is often a poor enough solvent that it can be used alone or with a small amount of an anti-solvent.[2] |

Q3: What are the primary sources of impurities and how can they be minimized?

A3: Impurities can arise from various stages of your synthesis and handling. Understanding their origin is key to preventing them.

-

Starting Materials: Always ensure the purity of your starting amino acids, epoxides, or other reagents. Impurities here will carry through the synthesis.

-

Side Reactions:

-

Over-alkylation: The product amine can react further, leading to secondary or tertiary amines.[11] This can be minimized by using a large excess of the amine nucleophile.

-

Regioisomer Formation: In reactions like epoxide ring-opening, attack at the wrong carbon can lead to isomeric impurities.[11][12] The choice of catalyst and conditions is critical for controlling regioselectivity.

-

-

Degradation: Some amino alcohols can be sensitive to heat or air (oxidation). Store them properly, often as the more stable hydrochloride salt, and use inert atmospheres for reactions when necessary.

-

Residual Solvents: These are common impurities that can be difficult to remove from crystalline solids. Drying under high vacuum, sometimes with gentle heating, is essential. Gas Chromatography (GC) is the best method for quantifying residual solvents.[13]

Q4: Which analytical techniques are essential for a complete purity assessment?

A4: A single technique is rarely sufficient. A combination of methods provides a complete picture of your compound's purity.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining chemical purity.

-

Method: Reverse-Phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile (often with 0.1% TFA) is the most common setup.[8]

-

Purpose: Quantifies the main compound relative to all UV-active impurities, giving a purity value (e.g., 99.5% by area).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H and ¹³C NMR.

-

Purpose: Confirms the chemical structure of your main compound and can identify and quantify major impurities if their signals are resolved. It's also excellent for detecting residual solvents.[14]

-

-

Chiral HPLC:

-

Method: HPLC using a chiral stationary phase (e.g., Chiralpak® columns).[14]

-

Purpose: Essential for chiral amino alcohols to determine the enantiomeric excess (ee), which is the measure of chiral purity.

-

-

Karl Fischer Titration:

-

Mass Spectrometry (MS):

-

Method: Typically coupled with LC (LCMS).

-

Purpose: Confirms the molecular weight of the desired product and can help identify the masses of unknown impurities.

-

References

- Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.

- Terada, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society.

- Alcaraz, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. PMC.

- Wenner, W. (1941). Process for the preparation of amino-alcohols.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- Hossain, M. Z., & Asakura, K. (2001). Chiral resolution with frozen aqueous amino acids. Analytical Methods.

- BenchChem. (2025). Minimizing byproduct formation in the synthesis of amino alcohols. BenchChem Technical Support.

- Li, J., et al. (2014). Aminoalcohol resolution method.

- Uggeri, F., et al. (1999). Process for the purification of an aminoalcohol.

- Bádár, E., & Bodor, A. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry.

- Wang, Y., et al. (2019). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax.

- Various Authors. (2017). Purification of organic hydrochloride salt?.

- Various Authors. (n.d.). Purification of Hydrochloride. ECHEMI Community.

- BenchChem. (2025). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. BenchChem Technical Support.

- BenchChem. (2025). Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. BenchChem Technical Support.

- Johnson, C. R., & Stecher, E. T. (1962). Acetophenone, 2-amino-, hydrochloride. Organic Syntheses.

- Various Authors. (2020). Silly question - but do hydrochloride salts run on a TLC?. Reddit.

- Various Authors. (2018).

- Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.

- Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent.

- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.

- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.

- BenchChem. (n.d.). Troubleshooting inconsistent results in EST64454 hydrochloride experiments. BenchChem Technical Support.

- Aleksenko, S. S., et al. (2022). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Semantic Scholar.

- Brückner, H., & Jaek, P. (2021). Impurity profile of amino acids?.

- Kantam, M. L., et al. (2013).

- Li, B., et al. (2009).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. akjournals.com [akjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]

- 13. bachem.com [bachem.com]

- 14. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Preventing racemization of chiral 5-Amino-4,4-dimethylpentan-2-ol during synthesis

Subject: Preventing Racemization & Cyclization During Synthesis and Workup

Ticket ID: #CHIRAL-5A4DM-001 Status: Open Priority: Critical

Executive Summary: The "Gem-Dimethyl" Trap

You are likely encountering loss of enantiomeric excess (ee) or yield due to the Thorpe-Ingold Effect (also known as the gem-dimethyl effect).

In 5-Amino-4,4-dimethylpentan-2-ol, the two methyl groups at the C4 position compress the bond angles of the carbon backbone. This steric bulk forces the amine (C5) and the alcohol (C2) closer together in space, significantly lowering the activation energy for intramolecular cyclization.

The Consequence: The molecule is kinetically primed to snap shut into a pyrrolidine ring. If this ring forms and subsequently re-opens (hydrolysis), the stereochemical information at C2 is often scrambled (racemization) or inverted.

Mechanism of Failure (Root Cause Analysis)

The following diagram illustrates the specific pathway causing your issue. Note that the Gem-Dimethyl group acts as a spring, pushing the reactive ends together.

Figure 1: The Thorpe-Ingold effect accelerates pyrrolidine formation, leading to racemization upon ring reopening.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Loss of ee During Deprotection (Boc/Cbz Removal)

Symptom: You start with >99% ee protected material, but after acidic deprotection (e.g., TFA/DCM or HCl/Dioxane), the final amino alcohol drops to <90% ee.

-

Root Cause: As the amine becomes deprotected, it exists briefly as a free base before protonation, or the high local concentration of acid activates the alcohol (via protonation), making it a good leaving group. The amine attacks the C2 position.

-

Solution:

-

Avoid Aqueous Workup at Neutral pH: Never allow the deprotected amino alcohol to sit in water at pH > 6. The free amine will cyclize immediately.

-

Isolate as a Salt: Isolate the product directly as the Hydrochloride or Tartrate salt. Do not free-base the material until the very last moment of the next coupling step.

-

Scavenger Additives: Use a cation scavenger if carbocation formation is suspected (though less likely for secondary alcohols).

-

Issue 2: Low Yield/Cyclization during Mesylation/Tosylation

Symptom: Attempting to convert the alcohol to a leaving group results in the formation of a cyclic pyrrolidine impurity.

-

Root Cause: Neighboring Group Participation (NGP). The amine (even if carbamate protected) can still be nucleophilic enough to attack the highly reactive mesylate.

-

Solution:

-

Double Protection: Ensure the nitrogen is doubly protected (e.g., N,N-dibenzyl) or use a strongly electron-withdrawing group (Trifluoroacetamide) if possible.

-

Alternative Activation: Use Mitsunobu conditions (PPh3/DIAD) for substitution reactions, which often proceed with clean inversion and faster kinetics than the intramolecular cyclization.

-

Recommended Synthetic Workflow (High Fidelity)